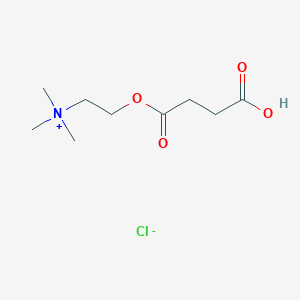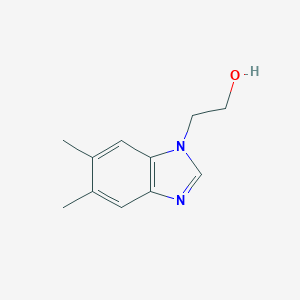
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole
Overview
Description
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole (HEMB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEMB is a benzimidazole derivative that is synthesized through a multistep process and has shown promising results in various biological studies.
Mechanism Of Action
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to interact with DNA and RNA, potentially affecting gene expression.
Biochemical And Physiological Effects
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of NF-κB, a transcription factor involved in inflammation. Furthermore, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages And Limitations For Lab Experiments
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays and experiments. However, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole.
Future Directions
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has shown promising results in various biological studies, and there are several future directions for research. One potential area of research is the use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in treating neurodegenerative diseases and other conditions. Furthermore, the mechanisms of action of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole need to be further elucidated to understand its full therapeutic potential.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole is a benzimidazole derivative that has shown promising results in various biological studies. Its synthesis method has been optimized to obtain high yields and purity levels. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-cancer properties. It exerts its biological effects through multiple mechanisms of action and has various biochemical and physiological effects. While 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has some limitations, it has several advantages for lab experiments. There are several future directions for research, including investigating the potential use of 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole in combination with other compounds and in treating neurodegenerative diseases.
Scientific Research Applications
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
134295-89-9 |
|---|---|
Product Name |
1-(2-Hydroxyethyl)-5,6-dimethylbenzimidazole |
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-5-10-11(6-9(8)2)13(3-4-14)7-12-10/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
PEWXZZXSQIRFCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCO |
synonyms |
1H-Benzimidazole-1-ethanol,5,6-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




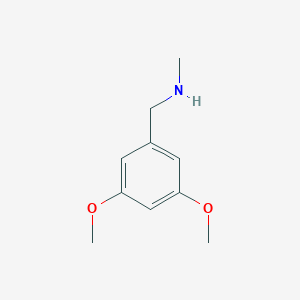
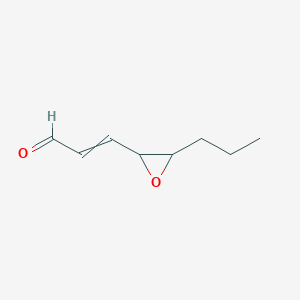
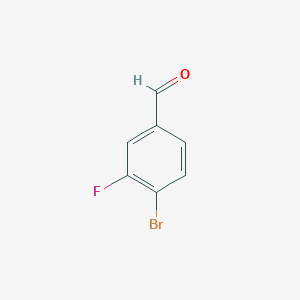
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)
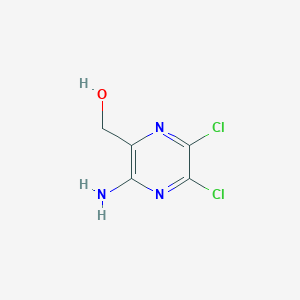

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

